2-Amino-3-benzyl-1,3-thiazol-3-ium bromide
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Overview
Description
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various pharmaceutical drugs
Preparation Methods
The synthesis of 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide typically involves the reaction of thiosemicarbazides with phenacyl bromide derivatives. The reaction is carried out in solvents such as ethyl acetate at room temperature, resulting in high yields and purity . The structure of the synthesized products is confirmed using spectroscopic tools like IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique structure and the specific biological activities it exhibits
Properties
CAS No. |
652152-20-0 |
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Molecular Formula |
C10H11BrN2S |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
3-benzyl-1,3-thiazol-3-ium-2-amine;bromide |
InChI |
InChI=1S/C10H10N2S.BrH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-7,11H,8H2;1H |
InChI Key |
MPQXAVJUINLZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(SC=C2)N.[Br-] |
Origin of Product |
United States |
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